Ethyl 3-amino-4-fluorobenzoate
Overview
Description
Ethyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine groups are substituted at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-fluorobenzoate typically involves the reduction of ethyl 4-fluoro-3-nitrobenzoate. A common method includes the following steps:
Starting Material: Ethyl 4-fluoro-3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using iron powder in the presence of acetic acid and ethyl acetate. The reaction is carried out at 80°C for approximately 40 minutes.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reduction: Using larger reactors and optimized conditions to ensure efficient reduction of the nitro group.
Purification: Employing industrial filtration and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Products: Depending on the substituent introduced.
Amides: From acylation reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.
Comparison with Similar Compounds
Ethyl 3-amino-4-fluorobenzoate can be compared with other similar compounds such as:
- Ethyl 3-amino-4-chlorobenzoate
- Ethyl 3-amino-4-bromobenzoate
- Ethyl 3-amino-4-methylbenzoate
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom at the 4-position imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 3-amino-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJOTWKQZHOXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593524 | |
Record name | Ethyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-75-4 | |
Record name | Ethyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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